molecular formula C16H21N5O3 B1396426 tert-Butyl {2-[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]ethyl}carbamate CAS No. 1338494-67-9

tert-Butyl {2-[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]ethyl}carbamate

Cat. No. B1396426
M. Wt: 331.37 g/mol
InChI Key: DVIBQAUMRXIHGP-UHFFFAOYSA-N
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Description

“tert-Butyl {2-[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]ethyl}carbamate” is a chemical compound with the molecular formula C16H21N5O3 . It belongs to a family of tert-butyl carbamates, which are often used in organic synthesis due to their protective group properties and their role in the formation of more complex molecules.


Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds involves several steps, including protective group strategies, cyclization reactions, and the use of organometallic reagents. For instance, an enantioselective synthesis involving iodolactamization is a key step in producing a highly functionalized tert-butyl carbamate.


Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to a carbamate moiety . This structure can be further modified to include various substituents, which can influence the molecule’s reactivity and physical properties .


Chemical Reactions Analysis

Tert-butyl carbamates undergo a variety of chemical reactions, which are essential for their transformation into more complex molecules. These reactions include nucleophilic substitutions, reductions, and the formation of Schiff bases through coupling with aromatic aldehydes.


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl {2-[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]ethyl}carbamate” are influenced by its molecular structure . It has a molecular weight of 331.37 g/mol . The compound has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 7 .

Scientific Research Applications

1. Synthesis and Structural Studies

  • tert-Butyl carbazate derivatives are used in the synthesis of various heterocyclic compounds, like 1-aryl-3H-[1,2,5]triazepino[5,4-a]benzimidazol-4(5H)-ones. These compounds are synthesized through a multi-step process involving C-acylation, N-alkylation, ester hydrolysis, condensation, and acid-catalyzed heterocyclization. Quantum chemical calculations have been employed to estimate the geometry of tert-butyl carbazate rotamers (Milen et al., 2019).

2. Chemical Synthesis and Optimization

  • Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). Its synthesis from commercially available starting materials, followed by acylation, nucleophilic substitution, and reduction, demonstrates its role in drug synthesis, with an optimized method yielding a total of 81% (Zhao et al., 2017).

3. Antitumor Activity

  • Compounds like 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, synthesized from tert-butyl derivatives, have been studied for their crystal structure and antitumor activity. Preliminary biological tests have shown good antitumor activity against the Hela cell line (叶姣 et al., 2015).

4. X-Ray Structure and DFT Studies

  • Derivatives like tert-butyl 2-((4-amino-5-(1H-indol-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate have been synthesized and their structures confirmed by single-crystal X-ray diffraction. Their molecular structure and atomic charge distribution have been explored using DFT studies, highlighting their potential in molecular design and pharmacology (Boraei et al., 2021).

5. Catalytic Activity in Chemical Reactions

  • Compounds like Cu(I)-catalyzed tert-butyl (S)-(3-oxopent-4- yn-2-yl)carbamate have been utilized in regio- and stereo-selective 1,3-dipolar cycloadditions, forming diastereomeric non-racemic chromatographically separable cycloadducts. This highlights its role in facilitating specific chemical reactions, important in organic synthesis (Pušavec et al., 2014).

6. Polymorphic Studies

  • Polymorphic studies of derivatives like N-ethoxycarbonyl-N′-(3-phenyl-1H-1,2,4-triazol-5-yl)thiourea have been conducted, revealing differences in crystal packing and molecular geometry. Such studies are crucial for understanding the physical and chemical properties of these compounds (Dolzhenko et al., 2010).

properties

IUPAC Name

tert-butyl N-[2-(3-benzamido-1H-1,2,4-triazol-5-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-16(2,3)24-15(23)17-10-9-12-18-14(21-20-12)19-13(22)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,17,23)(H2,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIBQAUMRXIHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC(=NN1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401119632
Record name Carbamic acid, N-[2-[5-(benzoylamino)-1H-1,2,4-triazol-3-yl]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl {2-[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]ethyl}carbamate

CAS RN

1338494-67-9
Record name Carbamic acid, N-[2-[5-(benzoylamino)-1H-1,2,4-triazol-3-yl]ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338494-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-[5-(benzoylamino)-1H-1,2,4-triazol-3-yl]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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